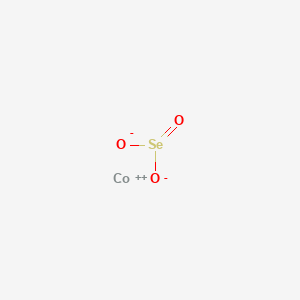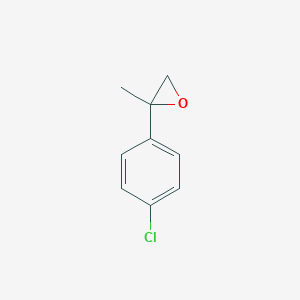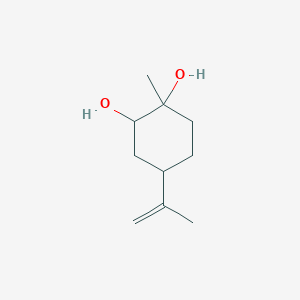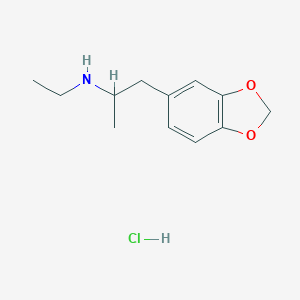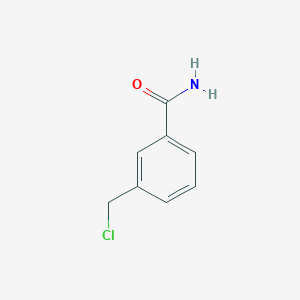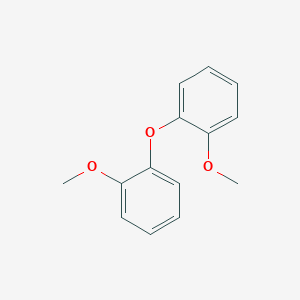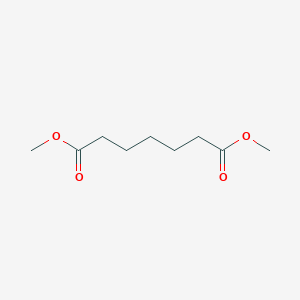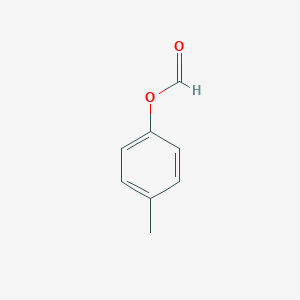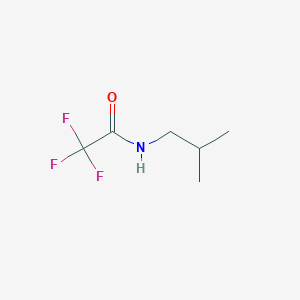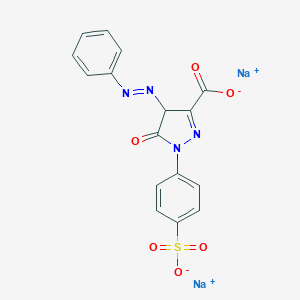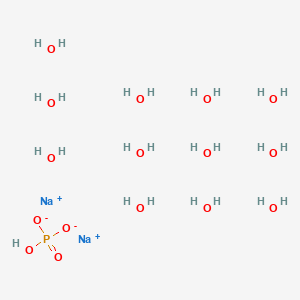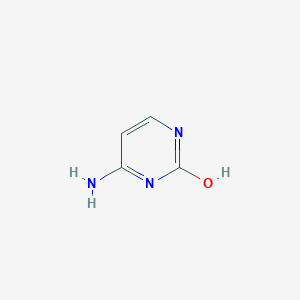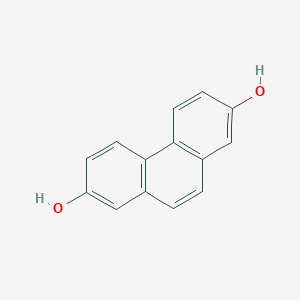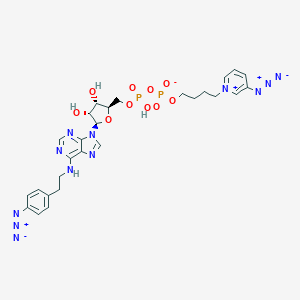
Aaabd
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aaabd is a compound that has been gaining attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been found to have significant biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of Aaabd is not fully understood, but it is believed to interact with specific receptors in the body, leading to its various effects. It has been shown to modulate specific signaling pathways that are involved in inflammation and cancer development. In agriculture, Aaabd is believed to enhance plant growth by increasing nutrient uptake and regulating plant hormones.
Efectos Bioquímicos Y Fisiológicos
Aaabd has been found to have significant biochemical and physiological effects. In medicine, it has been shown to reduce inflammation and inhibit cancer cell growth. In agriculture, it has been found to increase crop yields and enhance plant growth. In materials science, Aaabd has been used to develop new materials with unique properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Aaabd in lab experiments is its high purity and yield, which ensures reproducibility and accuracy of results. However, one of the limitations is that the mechanism of action is not fully understood, which may make it difficult to interpret results.
Direcciones Futuras
There are several future directions for research on Aaabd. One area of research could be to further investigate the mechanism of action and identify specific receptors that Aaabd interacts with. Another area of research could be to develop new drugs based on Aaabd for the treatment of inflammation and cancer. Additionally, research could focus on optimizing the use of Aaabd in agriculture to increase crop yields and enhance plant growth. Finally, research could focus on developing new materials with unique properties using Aaabd.
Conclusion:
In conclusion, Aaabd is a compound that has potential applications in various fields, including medicine, agriculture, and materials science. Its mechanism of action is not fully understood, but it has been found to have significant biochemical and physiological effects. While there are advantages to using Aaabd in lab experiments, there are also limitations, and further research is needed to fully understand its potential.
Métodos De Síntesis
Aaabd is synthesized using a specific method that involves the use of various chemicals and equipment. The process involves the reaction of two specific chemicals, which results in the formation of Aaabd. The synthesis method has been optimized to ensure the purity and yield of the compound, making it suitable for various applications.
Aplicaciones Científicas De Investigación
Aaabd has been found to have potential applications in various fields, including medicine, agriculture, and materials science. In medicine, Aaabd has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. In agriculture, Aaabd has been found to enhance plant growth and increase crop yields. In materials science, Aaabd has been used to develop new materials with unique properties.
Propiedades
Número CAS |
132210-01-6 |
|---|---|
Nombre del producto |
Aaabd |
Fórmula molecular |
C27H32N12O10P2 |
Peso molecular |
746.6 g/mol |
Nombre IUPAC |
[[(2R,3S,4R,5R)-5-[6-[2-(4-azidophenyl)ethylamino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] 4-(3-azidopyridin-1-ium-1-yl)butyl phosphate |
InChI |
InChI=1S/C27H32N12O10P2/c28-36-34-19-7-5-18(6-8-19)9-10-30-25-22-26(32-16-31-25)39(17-33-22)27-24(41)23(40)21(48-27)15-47-51(44,45)49-50(42,43)46-13-2-1-11-38-12-3-4-20(14-38)35-37-29/h3-8,12,14,16-17,21,23-24,27,40-41H,1-2,9-11,13,15H2,(H2-,30,31,32,42,43,44,45)/t21-,23-,24-,27-/m1/s1 |
Clave InChI |
OYQXJMCDIFUWHB-VBHAUSMQSA-N |
SMILES isomérico |
C1=CC(=C[N+](=C1)CCCCOP(=O)([O-])OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)NCCC5=CC=C(C=C5)N=[N+]=[N-])O)O)N=[N+]=[N-] |
SMILES |
C1=CC(=C[N+](=C1)CCCCOP(=O)([O-])OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)NCCC5=CC=C(C=C5)N=[N+]=[N-])O)O)N=[N+]=[N-] |
SMILES canónico |
C1=CC(=C[N+](=C1)CCCCOP(=O)([O-])OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)NCCC5=CC=C(C=C5)N=[N+]=[N-])O)O)N=[N+]=[N-] |
Sinónimos |
AAABD P(1)-N(6)-(4-azidophenylethyl)adenosine-P(2)-(4-(3-azidopyridinio)butyl)diphosphate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



